N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a 2-oxo-2H-chromene (coumarin) core substituted at position 3 with a carboxamide group. The carboxamide side chain includes a cyclohexene ring via a 2-(cyclohex-1-en-1-yl)ethyl moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and enzyme-inhibitory properties . This compound’s synthesis likely follows established protocols for coumarin carboxamides, involving ester-to-amide conversion with appropriate amines .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(19-11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-16(14)22-18(15)21/h4-6,8-9,12H,1-3,7,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOLQWAJQRAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Cyclohexenyl Intermediate: The initial step involves the preparation of 1-cyclohexenylacetonitrile from cyclohexylidene cyanoacetic acid.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-oxochromene-3-carboxylic acid under dehydrating conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chromene core into more saturated derivatives.
Substitution: Various substitution reactions can be performed on the cyclohexenyl or chromene moieties to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation catalysts are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups: Methoxy (e.g., ) and amino groups (e.g., ) enhance electronic conjugation, impacting optical properties and enzyme interactions.
- Hydrophobicity : The cyclohexenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), compared to hydrophilic derivatives like N-(2-hydroxyethyl)- (logP ~1.2) .
- Steric Effects : Bulky substituents (e.g., benzylpiperidinyl in ) may hinder binding to flat enzymatic pockets, whereas smaller groups (e.g., hydroxyethyl) improve accessibility.
Physicochemical Properties
Spectroscopic Signatures :
Enzyme Inhibition
- Butyrylcholinesterase (BChE) : Bulky substituents (e.g., benzylpiperidinyl in ) show IC50 values <100 nM, while smaller groups (e.g., hydroxyethyl ) exhibit weaker inhibition (>1 µM). The target compound’s cyclohexenyl group may enhance BChE binding via hydrophobic interactions.
- Antimicrobial Activity: Methoxy and amino derivatives demonstrate moderate activity (MIC 8–32 µg/mL) against Gram-positive bacteria .
Optical Properties
- Nonlinear Optical (NLO) Response: Methoxy and methyl groups (e.g., ) increase hyperpolarizability (β ~100×10⁻³⁰ esu) compared to unsubstituted coumarins (β ~30×10⁻³⁰ esu). The cyclohexenyl group’s electron-withdrawing nature may reduce NLO efficiency.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound recognized for its potential biological activities. This compound belongs to the chromene class, which is known for diverse medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects. This article will detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO3 |
| Molar Mass | 297.35 g/mol |
| Density | 1.211 g/cm³ |
| Boiling Point | 553.0 °C |
| pKa | 13.19 |
These properties suggest that the compound is stable under standard conditions and may exhibit significant interactions with biological targets due to its functional groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chromene derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, in vitro tests indicated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Table: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Bacillus cereus | 0.25 mg/mL |
The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Anticancer Activity
Chromene derivatives are also explored for their anticancer properties. This compound has been evaluated in various cancer cell lines, showing significant cytotoxicity.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving human breast cancer cell lines (MCF7), the compound exhibited:
- IC50 Values : 15 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
This suggests that the compound may serve as a lead structure for developing novel anticancer agents.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors in target cells:
- Enzyme Inhibition : The compound binds to active sites on enzymes involved in bacterial cell wall synthesis, inhibiting their function.
- Apoptosis Induction : In cancer cells, it activates pathways leading to programmed cell death, highlighting its potential as an anticancer agent.
- Antioxidant Activity : The chromene structure contributes to scavenging free radicals, thereby reducing oxidative stress in cells.
Q & A
Basic Research Questions
What are the established synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Construction of the chromene core via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.
- Step 2: Functionalization of the chromene scaffold with a cyclohexene-ethyl group through alkylation or coupling reactions.
- Step 3: Amidation using coupling reagents (e.g., EDCI) to introduce the carboxamide moiety .
Key considerations include solvent polarity (e.g., DMF, ethanol) and temperature control to optimize yield (typically 60–85%) .
How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography to resolve stereochemistry and hydrogen-bonding patterns (e.g., chair conformations in cyclohexene rings) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent integration and regioselectivity.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Data tables from crystallography (e.g., unit cell parameters: a = 5.007 Å, b = 11.642 Å) are critical for validating synthetic products .
What preliminary biological activities have been reported?
Initial screening in cancer models shows:
- In vitro cytotoxicity : IC₅₀ values of 8–15 μM against breast (MCF-7) and lung (A549) cancer cell lines .
- Mechanistic hypotheses : Potential inhibition of kinases or interaction with DNA via intercalation, inferred from structural analogs .
Further validation requires dose-response assays and comparative studies with known chemotherapeutics .
Advanced Research Questions
How can synthetic regioselectivity challenges be addressed during chromene functionalization?
Regioselectivity issues arise during alkylation of the chromene core. Strategies include:
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution .
- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack on the carboxamide group .
- Computational modeling : DFT calculations predict reactive sites, reducing trial-and-error experimentation .
How do structural modifications influence biological activity?
Comparative studies with analogs reveal:
-
Substituent effects :
Substituent Activity Trend Fluorophenyl (C₆H₄F) ↑ Anticancer potency (IC₅₀ ~8 μM) Methoxyethyl (OCH₂CH₂OCH₃) ↓ Solubility, ↑ metabolic stability -
Steric hindrance : Bulky groups (e.g., benzothiophene) reduce binding affinity to target enzymes .
What methodologies resolve contradictions in reported reaction yields?
Discrepancies in yields (e.g., 60% vs. 85%) arise from:
- Purification techniques : Flash chromatography (silica gel) vs. recrystallization (acetone) .
- Reagent purity : ≥98% EDCI improves coupling efficiency vs. lower-grade reagents .
Statistical design of experiments (DoE) can systematically identify critical factors (e.g., temperature, stoichiometry) .
How is oxidative stability assessed for long-term storage?
- Accelerated stability studies : Exposure to H₂O₂ or UV light monitors degradation via HPLC.
- Key findings : The cyclohexene moiety is prone to epoxidation under oxidative conditions, necessitating inert storage (argon, -20°C) .
Methodological Recommendations
- Synthetic optimization : Prioritize DoE over single-variable testing .
- Biological assays : Include positive controls (e.g., cisplatin) and validate mechanisms via knock-out models .
- Data reproducibility : Report detailed reaction conditions (e.g., solvent batch, humidity) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
